molecular formula C10H12N2O B6893503 3-Phenylazetidine-1-carboxamide

3-Phenylazetidine-1-carboxamide

Cat. No.: B6893503
M. Wt: 176.21 g/mol
InChI Key: CUIFVQSUJURUHT-UHFFFAOYSA-N
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Description

3-Phenylazetidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a four-membered nitrogen-containing heterocycle, which serves as a valuable scaffold for designing novel bioactive molecules. The azetidine ring is often used as a conformational restraint or a bioisostere for other functional groups, which can enhance the potency, selectivity, and metabolic stability of lead compounds . While specific biological data for this compound is the subject of ongoing research, derivatives of the azetidine-1-carboxamide structure have been synthesized and investigated for various pharmacological activities. For instance, substituted azetidine carboxamides have been explored as key intermediates and core structures in the development of potential therapeutic agents . Furthermore, azetidine dicarboxylic acid analogues have been studied as conformationally restricted agonists for glutamate receptors like NMDA, highlighting the strategic importance of the azetidine core in neuroscience research . This compound is provided for research purposes such as library screening, method development, and as a building block in organic synthesis. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)12-6-9(7-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIFVQSUJURUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Phenylazetidine 1 Carboxamide Derivatives

Fundamental Reactivity Driven by Ring Strain

Azetidines, as four-membered heterocyclic compounds, possess considerable ring strain, which is a primary driver of their reactivity. rsc.orgrsc.org While more stable than their three-membered aziridine (B145994) counterparts, this inherent strain makes them susceptible to reactions that relieve it. rsc.orgrsc.org The reactivity of the azetidine (B1206935) ring can be triggered under appropriate reaction conditions, leading to unique chemical transformations. rsc.orgrsc.org This strain-driven reactivity is a key characteristic of azetidines, enabling their use as versatile intermediates in organic synthesis. nih.gov The presence of substituents on the azetidine ring can further influence its stability and reactivity.

The fundamental reactivity of azetidines is often harnessed in strain-release driven syntheses. For instance, the reaction of azabicyclo[1.1.0]butane, a highly strained precursor, can be used to generate functionalized azetidines through a sequence of reactions that leverage the release of ring strain. nih.gov This approach highlights the synthetic utility of harnessing the inherent energy of strained ring systems.

Ring-Opening Reaction Pathways

A significant aspect of azetidine chemistry involves ring-opening reactions, which provide a pathway to linear amine derivatives. nih.gov These reactions are often promoted by the activation of the azetidine nitrogen, for example, through the formation of an azetidinium ion, which makes the ring more susceptible to nucleophilic attack. nih.govresearchgate.net Lewis acids can also be employed to facilitate the ring-opening process. magtech.com.cn

Nucleophilic Ring-Opening Mechanisms

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net In these reactions, a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond and the formation of a functionalized linear amine. nih.gov The mechanism of these reactions is typically of the SN2 type, involving the inversion of configuration at the attacked carbon center.

The susceptibility of the azetidine ring to nucleophilic attack can be enhanced by converting the azetidine into a quaternary ammonium (B1175870) salt, which makes the ring-opening process more favorable. magtech.com.cnresearchgate.net Various nucleophiles, including halides, cyanide, acetate, and amines, have been successfully employed in the ring-opening of azetidines. researchgate.netrsc.org

Regioselectivity in Ring-Opening Reactions

The regioselectivity of nucleophilic ring-opening reactions in unsymmetrically substituted azetidines is a critical factor that determines the structure of the final product. magtech.com.cnresearchgate.net The position of nucleophilic attack is governed by a combination of electronic effects, steric hindrance, and conjugative effects.

Electronic effects play a significant role in directing the regioselectivity of azetidine ring-opening. magtech.com.cnresearchgate.net In many cases, the nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cnresearchgate.net For instance, in azetidines bearing an aryl group, the benzylic carbon is often the preferred site of attack due to the stabilizing effect of the aromatic ring on the developing positive charge.

The presence of electron-withdrawing groups on the nitrogen atom can also influence the electronic properties of the ring and, consequently, the regioselectivity of the reaction.

Steric hindrance is another crucial factor that can control the regioselectivity of ring-opening reactions. magtech.com.cnresearchgate.net When the electronic effects are not strongly differentiating, or when bulky nucleophiles are used, the attack may occur at the less sterically hindered carbon atom. magtech.com.cnresearchgate.net This is a classic example of kinetic control, where the pathway with the lower activation energy, dictated by steric accessibility, is favored.

The interplay between electronic and steric effects can be complex, and the outcome of the reaction often depends on the specific substrate, nucleophile, and reaction conditions.

Unsaturated groups, such as aryl, alkenyl, and carbonyl functionalities, attached to the azetidine ring can exert a powerful conjugative effect, influencing the regioselectivity of ring-opening. magtech.com.cnresearchgate.net These groups can stabilize the transition state or intermediates formed during the reaction by delocalizing the developing charge. magtech.com.cnresearchgate.net

In the case of 3-phenylazetidine (B587272) derivatives, the phenyl group can stabilize a partial positive charge on the adjacent carbon atom, making it more susceptible to nucleophilic attack. This conjugative stabilization often leads to the cleavage of the C-N bond adjacent to the substituent, directing the regioselectivity of the ring-opening reaction. magtech.com.cnresearchgate.net

Catalysis in Ring-Opening Processes (e.g., Lewis Acid Catalysis)

The stability of the azetidine ring often necessitates the use of catalysts to facilitate ring-opening reactions. Lewis acids are frequently employed to activate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. magtech.com.cn The interaction of a Lewis acid with the nitrogen atom enhances the electrophilicity of the ring carbons, promoting cleavage of a carbon-nitrogen bond.

The regioselectivity of the ring-opening is highly dependent on the substitution pattern of the azetidine ring. magtech.com.cn For azetidines bearing unsaturated substituents at the 2-position, such as an aryl group, the C2-N bond is typically cleaved. This is attributed to the ability of the unsaturated group to stabilize the transition state or intermediate through conjugation. magtech.com.cn In the case of 3-phenylazetidine-1-carboxamide (B6246661) derivatives, the phenyl group at the C3 position influences the reactivity, but the primary site of nucleophilic attack is often one of the carbon atoms adjacent to the nitrogen. magtech.com.cn The electronic effects of the substituents play a crucial role in determining which C-N bond is more readily broken. magtech.com.cn

Recent studies have explored photochemical methods combined with strain-release strategies. For instance, photochemically generated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net This "build and release" approach utilizes the strain energy pre-installed in the four-membered ring to drive subsequent functionalization. beilstein-journals.orgresearchgate.net

Intramolecular Ring-Opening and Ring Size Control

Intramolecular ring-opening reactions of azetidine derivatives are powerful transformations for the synthesis of other heterocyclic systems. These reactions involve a nucleophilic group tethered to the azetidine that attacks the ring, leading to its cleavage and the formation of a new, often larger, ring. The outcome of these reactions is governed by the size of the ring being formed in the transition state. magtech.com.cn Generally, the formation of five- and six-membered rings is favored. magtech.com.cn

A notable example involves the acid-mediated intramolecular ring-opening decomposition of certain N-substituted azetidines. nih.gov In these cases, a pendant amide group can act as the internal nucleophile, attacking the protonated azetidine ring. nih.gov The stability of these compounds is directly related to the pKa of the azetidine nitrogen; a lower pKa correlates with greater stability as protonation, the precursor to ring-opening, is less favorable. nih.gov

The length of the tether connecting the nucleophile to the azetidine ring is a critical factor in controlling the reaction pathway. For instance, increasing the length of an alkyl chain between a pendant amide and the azetidine nitrogen has been shown to decrease the rate of intramolecular decomposition, highlighting the influence of ring size on the feasibility of the intramolecular attack. nih.gov

Compound Factors Influencing Intramolecular Ring-Opening
Azetidine Nitrogen pKa: A lower pKa enhances stability by disfavoring the initial protonation step required for nucleophilic attack. nih.gov
Tether Length: Longer chains between the azetidine and the internal nucleophile can hinder the cyclization, favoring stability. nih.gov
Substituent Effects: Electron-withdrawing groups on the azetidine ring can influence its susceptibility to nucleophilic attack.

Ring Expansion Reactions and Heterocycle Formation

Ring expansion reactions of azetidines provide a valuable route to larger, more complex heterocyclic structures. One of the prominent methods for achieving a one-carbon ring expansion is the magtech.com.cnnih.gov-Stevens rearrangement. nih.govchemrxiv.org This reaction typically involves the formation of an ammonium ylide, which then rearranges. For example, treating an azetidine with a diazo compound in the presence of a copper catalyst can lead to the formation of a pyrrolidine. nih.govchemrxiv.org

The synthesis of various heterocyclic systems can be achieved starting from azetidine derivatives. For example, new heterocyclic amino acids containing the azetidine ring have been synthesized through methods like the aza-Michael addition. nih.gov Furthermore, Suzuki-Miyaura cross-coupling reactions on brominated pyrazole-azetidine hybrids have been used to diversify these structures. nih.gov

Other Significant Reaction Types (e.g., Stevens Rearrangement, Elimination Reactions)

Beyond ring-opening and expansion, azetidines undergo other important transformations. The Stevens rearrangement is a key reaction of quaternary ammonium salts, including those derived from azetidines, which converts them into corresponding amines in the presence of a strong base. wikipedia.org The mechanism is complex and thought to involve the formation of an ylide followed by either a concerted step or the formation of a radical or ion pair within a solvent cage. wikipedia.org

Elimination reactions are another significant reaction pathway for azetidines, often competing with other transformations like the Stevens rearrangement. magtech.com.cnwikipedia.org These reactions can be promoted by sterically hindered strong bases or catalyzed by transition metals. magtech.com.cn

Mechanistic Elucidation of Novel Azetidine Carboxamide Reactions

Copper(I)-Catalyzed Cascade Strategies

Copper(I) catalysis has emerged as a powerful tool for the synthesis and transformation of azetidines. Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed as an efficient method to construct azetidine rings. researchgate.netnih.govthe-innovation.org This process involves a [3+1] radical cascade cyclization, where photogenerated α-aminoalkyl radicals are trapped by alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine product. researchgate.netnih.gov

In other copper(I)-catalyzed cascade reactions, the skeletal rearrangement of O-propargylic oximes can produce azetidine nitrones. researchgate.net Mechanistic studies suggest a tandem process involving a nih.govresearchgate.net-rearrangement, 4π-electrocyclization, ring-opening, and subsequent recyclization. researchgate.net

Carbamoyl (B1232498) Radical Cyclization Kinetics

Carbamoyl radicals, which can be generated from precursors like oxamic acids or N-arylformamides, are nucleophilic species that can participate in cyclization reactions. researchgate.netrsc.orgrsc.org The kinetics of the cyclization of carbamoyl radicals have been studied, particularly their addition to unsaturated systems. acs.org

In the context of azetidine synthesis, radical cyclizations are of significant interest. For instance, the photolysis of N-aroyl-N-alkenyl-1,1-aminocarboxamides can lead to the formation of β-lactams (azetidin-2-ones) through the cyclization of an intermediate carbamoyl radical. acs.org The kinetics of these cyclization processes can be investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy and density functional theory (DFT) computations. acs.org The rate constants for such cyclizations are crucial for understanding the reaction mechanism and predicting product distributions. For example, the cyclization of o-substituted phenylcarbamoyl radicals has been shown to be an efficient process for forming new heterocyclic rings. rsc.org

Reaction Type Catalyst/Conditions Key Intermediates Resulting Product
Lewis Acid-Catalyzed Ring-Opening Lewis Acids (e.g., BF₃·OEt₂)Activated Azetidinium SpeciesRing-Opened Amines
Intramolecular Ring-Opening Acidic ConditionsProtonated Azetidine, Pendant NucleophileLarger Heterocycles
magtech.com.cnnih.gov-Stevens Rearrangement Strong BaseAmmonium YlideRearranged Amines/Pyrrolidines
Copper(I)-Catalyzed Cascade Cu(I) Complex, Lightα-Aminoalkyl Radicals, Vinyl RadicalsFunctionalized Azetidines researchgate.netnih.gov
Carbamoyl Radical Cyclization Photolysis, Radical InitiatorsCarbamoyl Radicalsβ-Lactams, Other N-Heterocycles acs.org

Advanced Spectroscopic Characterization Methodologies for 3 Phenylazetidine 1 Carboxamide Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czuhcl.edu In the analysis of 3-Phenylazetidine-1-carboxamide (B6246661), the IR spectrum would exhibit several characteristic absorption bands that confirm its key structural features.

The primary amide group is a source of distinct signals. The N-H stretching vibrations of a primary amide typically appear as a doublet in the region of 3200-3600 cm⁻¹. udel.edu The C=O stretching vibration, known as the Amide I band, is expected to produce a very strong absorption between 1650 and 1700 cm⁻¹. pressbooks.publibretexts.org Additionally, the N-H bending vibration (Amide II band) would be observed around 1640 cm⁻¹.

The phenyl group can be identified by C-H stretching vibrations of the aromatic ring, which typically appear at wavenumbers slightly above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce characteristic bands in the 1400-1600 cm⁻¹ region. vscht.cz The azetidine (B1206935) ring, being a saturated heterocycle, will contribute to the aliphatic C-H stretching absorptions, which are expected in the 2850-3000 cm⁻¹ range. udel.edu The C-N stretching of the azetidine ring and the amide group would appear in the fingerprint region, typically between 1080 and 1300 cm⁻¹. udel.edu

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amide (–CONH₂)N–H Stretch3200–3600 (doublet)Medium
Primary Amide (–CONH₂)C=O Stretch (Amide I)1650–1700Strong
Primary Amide (–CONH₂)N–H Bend (Amide II)~1640Medium
Aromatic Ring (Phenyl)C–H Stretch3000–3100Medium-Weak
Aromatic Ring (Phenyl)C=C Stretch1400–1600Medium-Weak
Azetidine & PhenylAliphatic/Aromatic C–H Bend1350-1470Medium
Azetidine/AmideC–N Stretch1080–1300Medium
Azetidine (CH₂)C–H Stretch2850–3000Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. The two protons of the primary amide (-CONH₂) are expected to appear as a broad singlet in the range of 5.0-8.0 ppm, with the exact chemical shift being dependent on solvent and concentration. compoundchem.com

The protons of the phenyl group would typically resonate in the aromatic region, between 7.0 and 7.5 ppm, likely as a multiplet due to complex spin-spin coupling. oregonstate.edu The single proton at the C3 position of the azetidine ring (the methine proton, -CH-) is adjacent to the phenyl group and would appear as a multiplet, likely in the range of 3.5-4.5 ppm. The protons on the C2 and C4 carbons of the azetidine ring are diastereotopic and would be expected to appear as complex multiplets, likely in the range of 3.0-4.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C₆H₅)7.0–7.5Multiplet5H
Amide (CONH₂)5.0–8.0Broad Singlet2H
Azetidine C3-H3.5–4.5Multiplet1H
Azetidine C2/C4-H3.0–4.0Multiplet4H

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. huji.ac.il For this compound, the carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the 170-185 ppm range. libretexts.org

The carbons of the phenyl ring would produce signals in the aromatic region, approximately between 125 and 150 ppm. libretexts.org The carbon to which the phenyl group is attached (ipso-carbon) would be distinct from the ortho, meta, and para carbons. The azetidine ring carbons would resonate further upfield. The C3 carbon, being substituted with a phenyl group, would likely appear in the 30-40 ppm range. The C2 and C4 carbons, being adjacent to the nitrogen atom, would be expected in the 40-60 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Amide (C=O)170–185
Aromatic (ipso-C)140–150
Aromatic (C₆H₅)125–130
Azetidine C2/C440–60
Azetidine C330–40

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. studylib.net The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool that correlates the chemical shifts of protons with the carbons to which they are directly attached.

In an HSQC spectrum of this compound, cross-peaks would appear connecting the signals of each proton to its corresponding carbon signal. For example, the multiplet for the C3-H proton (e.g., ~3.5-4.5 ppm) would show a correlation peak with the C3 carbon signal (e.g., ~30-40 ppm). Similarly, the aromatic protons would correlate with their respective aromatic carbons, and the azetidine C2/C4 protons would correlate with the C2/C4 carbons. This technique allows for the unambiguous assignment of the ¹H and ¹³C signals for all protonated carbons, confirming the connectivity within the molecule.

Mass Spectrometry Techniques

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and produces a characteristic fragmentation pattern that serves as a molecular fingerprint. youtube.com

For this compound (Molecular Weight: 176.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺·) at m/z = 176. The fragmentation pattern would likely be dominated by cleavages characteristic of amides and cyclic amines. nih.gov A common fragmentation pathway for primary amides is the alpha-cleavage, leading to a resonance-stabilized ion. For this molecule, cleavage of the N-CO bond is a probable pathway. unl.ptrsc.org

Another significant fragmentation could involve the azetidine ring. Based on the fragmentation of similar structures like 3-methyl-3-phenylazetidine, cleavage of the ring can occur. nist.gov The phenyl group provides stability to adjacent carbocations, influencing the fragmentation pathways. Key fragments could include the loss of the carboxamide group or fragmentation of the azetidine ring to produce stable phenyl-containing cations.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zPossible Fragment IdentityFragmentation Pathway
176[M]⁺· (Molecular Ion)-
132[M - CONH₂]⁺Cleavage of N-CO bond
117[C₉H₉]⁺Ring fragmentation
104[C₈H₈]⁺Rearrangement and loss from phenyl-containing fragment
91[C₇H₇]⁺ (Tropylium ion)Rearrangement of a phenyl-containing fragment
44[CONH₂]⁺Cleavage of N-CO bond

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation and a higher abundance of the molecular ion, which is crucial for determining the molecular weight of an analyte. In CI-MS, a reagent gas (such as methane or isobutane) is introduced into the ion source at a higher pressure than the analyte. The reagent gas is ionized by electron impact, and these primary ions then react with neutral reagent gas molecules to form a stable plasma of reagent ions. These reagent ions subsequently react with the analyte molecules through proton transfer or adduction, leading to the gentle ionization of the analyte.

For the analysis of this compound, methane could be used as the reagent gas. The ionization of methane would produce primary ions like CH₄⁺• and CH₃⁺, which then react with excess methane to form secondary reagent ions such as CH₅⁺ and C₂H₅⁺. These ions act as strong Brønsted acids and can protonate the analyte molecule (M) to form a quasi-molecular ion [M+H]⁺.

The resulting mass spectrum is typically simpler than an Electron Ionization (EI) spectrum. It is expected to be dominated by the intact protonated molecular species ([M+H]⁺). bris.ac.uk Any fragmentation observed would result from the decomposition of this [M+H]⁺ ion, often through logical neutral losses based on the analyte's structure, such as the loss of water from alcohols or carbon monoxide from aldehydes. bris.ac.uk For this compound, potential fragmentation pathways could involve the cleavage of the azetidine ring or the loss of the carboxamide group. Studies on phenothiazine derivatives, for example, have shown that under CI conditions, they form stable ions via proton capture with fragments of generally low abundance resulting from simple bond cleavage in side chains. nih.gov

Table 1: Predicted Ions for this compound in CI-MS

IonPredicted m/zDescription
[M+H]⁺177.10Protonated molecular ion
[M+H - NH₃]⁺160.09Loss of ammonia from the carboxamide group
[M+H - CONH₂]⁺134.10Loss of the carboxamide radical
[C₆H₅CHCH₂]⁺104.06Fragment from azetidine ring cleavage

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique developed for the analysis of non-volatile and thermally unstable compounds. creative-proteomics.comwikipedia.org In this method, the analyte is dissolved in a non-volatile liquid matrix, such as glycerol or 3-nitrobenzyl alcohol (3-NBA). wikipedia.orgumd.edu This sample-matrix mixture is then bombarded under vacuum by a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe). wikipedia.orglibretexts.org The impact of these atoms causes the analyte molecules to be sputtered into the gas phase as ions. libretexts.org The matrix plays a critical role by absorbing most of the incident energy, which minimizes sample degradation, and by constantly replenishing the surface with new sample material. umd.edu

This technique is particularly well-suited for polar compounds, including peptides, carbohydrates, and organometallics. umd.edu Given the polar nature of the amide group in this compound, FAB-MS would be an effective method for its analysis. The ionization process typically produces protonated molecules [M+H]⁺ or, if salts are present, adduct ions like [M+Na]⁺. umd.edu The resulting spectra are characterized by a high abundance of these quasi-molecular ions and minimal fragmentation, which simplifies molecular weight determination. nih.gov The sensitivity of FAB-MS is high, requiring only small amounts of sample, and the residual sample remains active and can be recovered. creative-proteomics.com

Table 2: Application of FAB-MS for this compound Analysis

ParameterDescription
Ionization Principle Sputtering of analyte from a liquid matrix by a high-energy neutral atom beam (Ar or Xe). wikipedia.org
Common Matrices Glycerol, thioglycerol, 3-nitrobenzyl alcohol (3-NBA). wikipedia.org
Analyte Suitability Effective for polar, non-volatile, and thermally labile compounds. creative-proteomics.com
Expected Ions Primarily protonated molecules [M+H]⁺ and sometimes adducts like [M+Na]⁺ or [M+K]⁺. umd.edu
Advantages High sensitivity, minimal fragmentation, and suitability for compounds that are difficult to vaporize. creative-proteomics.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. elte.hu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (groups of atoms involved in π bonding). uzh.ch

The structure of this compound contains two primary chromophores: the phenyl ring and the carboxamide group. These groups give rise to predictable electronic transitions.

π → π* Transitions : These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are characteristic of systems with double or triple bonds and aromatic rings. The phenyl group in the molecule will exhibit strong π → π* absorptions. The presence of conjugation, such as in 1,3-butadiene, shifts the absorption maximum (λmax) to longer wavelengths. libretexts.org For benzene, a characteristic vibrational structure can be observed in its UV absorption spectrum. elte.hu These transitions typically have high molar absorptivity (ε) values, often in the order of 10,000 L mol⁻¹ cm⁻¹. libretexts.org

n → π* Transitions : These transitions involve moving an electron from a non-bonding atomic orbital (lone pair) to an antibonding π* orbital. libretexts.org The oxygen and nitrogen atoms of the carboxamide group possess lone pairs of electrons, making n → π* transitions possible. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) compared to π → π* transitions within the same chromophore. uzh.ch However, they are often less intense, with molar absorptivity values typically less than 2,000 L mol⁻¹ cm⁻¹. libretexts.org

The UV-Vis spectrum of this compound is therefore expected to show intense absorptions at shorter wavelengths corresponding to the π → π* transitions of the phenyl ring and weaker absorptions at longer wavelengths due to the n → π* transition of the carboxamide group.

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength RangeExpected Molar Absorptivity (ε)
π → πPhenyl Ring~200-260 nmHigh (~10,000 L mol⁻¹ cm⁻¹)
n → πCarboxamide (C=O)~270-300 nmLow (<2,000 L mol⁻¹ cm⁻¹)

X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. For molecular compounds, single-crystal X-ray diffraction (SCXRD) can provide the precise location of each atom, allowing for the unambiguous determination of the molecule's absolute stereochemistry, conformation, bond lengths, and bond angles.

The process involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which an atomic model is built and refined.

For a chiral molecule like a derivative of this compound, SCXRD is the definitive method for establishing its absolute configuration (R or S). It also reveals the preferred conformation of the molecule in the solid state, including the pucker of the four-membered azetidine ring and the rotational orientation of the phenyl and carboxamide substituents. This structural information is vital for understanding structure-activity relationships. Powder X-ray Diffraction (PXRD) can also be used to confirm the crystalline nature of a bulk sample and to distinguish between different polymorphic forms. nih.gov

Table 4: Structural Parameters Obtainable from XRD for this compound

Structural InformationDescription
Absolute Stereochemistry Unambiguous assignment of R/S configuration at chiral centers.
Molecular Conformation Precise geometry of the azetidine ring (puckering), and torsion angles of substituents.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-N, C=O).
Bond Angles The angles formed between three connected atoms (e.g., C-N-C).
Crystal Packing Intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice.

Computational Chemistry Approaches to 3 Phenylazetidine 1 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govsigmaaldrich.com

For 3-Phenylazetidine-1-carboxamide (B6246661), DFT calculations would likely reveal that the HOMO is localized primarily on the electron-rich phenyl ring and the nitrogen atom of the azetidine (B1206935), while the LUMO may be distributed over the carboxamide group and the phenyl ring. A small HOMO-LUMO gap would suggest that charge transfer can readily occur within the molecule, indicating higher chemical reactivity.

Table 1: Predicted Frontier Orbital Properties of this compound

ParameterPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively highIndicates good electron-donating capability
LUMO EnergyRelatively lowIndicates good electron-accepting capability
HOMO-LUMO GapLikely small to moderateSuggests potential for charge transfer and chemical reactivity

Note: The values in this table are predictive and would require specific DFT calculations to be quantified.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dtic.milrsc.org The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the carboxamide group, making it a likely site for hydrogen bonding interactions. The nitrogen atom of the azetidine ring would also exhibit negative potential. Conversely, the hydrogen atoms of the carboxamide's amino group and the azetidine ring would display positive potential, indicating their role as hydrogen bond donors. bohrium.com

Quantum chemical calculations can be employed to determine various thermodynamic properties, such as heat of formation, entropy, and Gibbs free energy. These parameters are vital for understanding the stability of the molecule and predicting the spontaneity of its reactions. While specific values for this compound are not available, DFT methods are routinely used to calculate these properties for a wide range of organic molecules. researchgate.net

Table 2: Computable Thermodynamic Properties of this compound

Thermodynamic PropertyComputational MethodImportance
Heat of FormationDFT, Ab initio methodsIndicates the stability of the molecule relative to its constituent elements.
EntropyDFT frequency calculationsMeasures the degree of disorder in the system.
Gibbs Free EnergyDFT calculationsDetermines the spontaneity of a chemical reaction.

Note: This table illustrates the types of thermodynamic data that can be generated through computational studies.

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its first-order hyperpolarizability. Molecules with large hyperpolarizability values are considered good candidates for NLO materials. The presence of a π-conjugated system (the phenyl ring) and donor-acceptor groups (the azetidine nitrogen and the carboxamide group) in this compound suggests that it may possess NLO properties. nih.govresearchgate.netnih.gov DFT calculations could quantify these properties and guide the design of new NLO materials based on this scaffold.

Molecular Modeling and Simulation Techniques

Beyond the electronic structure, molecular modeling techniques can simulate the behavior of a molecule in a biological environment, providing insights into its potential as a drug candidate.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. acs.orgnih.gov This method is crucial in drug discovery for identifying potential drug targets and understanding the mechanism of action. Azetidine derivatives are known to interact with various biological targets, including enzymes and receptors.

A molecular docking study of this compound would involve placing the molecule into the binding site of a specific protein target. The simulation would then calculate the binding affinity and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, the carboxamide group could act as both a hydrogen bond donor and acceptor, while the phenyl group could engage in hydrophobic or π-stacking interactions. nih.gov Such studies are invaluable for rational drug design and for prioritizing compounds for further experimental testing. nih.gov

Molecular Dynamics Simulations (e.g., MM/PBSA Approach)

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of molecules like this compound over time. A significant application of MD simulations is the calculation of binding free energies between a ligand and a receptor, for which the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach. thescience.dev

The MM/PBSA method calculates the free energy of binding by combining the molecular mechanics energies in the gas phase with the free energies of solvation. While direct MM/PBSA studies on this compound are not readily found, research on other azetidine derivatives highlights the utility of this approach. For instance, MD simulations have been used to study novel azetidine derivatives as potential inhibitors for various biological targets. researchgate.net In such studies, MD simulations, often extending for nanoseconds, are performed to validate the stability of ligand-protein complexes obtained from molecular docking. The root mean square deviation (RMSD) of the complex is monitored, and a stable RMSD throughout the simulation suggests a stable binding. researchgate.netresearchgate.net

Following the MD simulation, the MM/PBSA method can be employed to calculate the binding free energy (ΔG_bind), which is a sum of various energy components as shown in the equation below:

ΔG_bind = ΔE_MM + ΔG_solv

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase.

ΔG_solv is the change in the solvation free energy.

This can be further broken down:

ΔE_MM = ΔE_internal + ΔE_electrostatic + ΔE_vdw ΔG_solv = ΔG_polar + ΔG_nonpolar

A hypothetical application of this to this compound interacting with a target protein could yield data similar to that found for other novel azetidine derivatives, as illustrated in the following conceptual table. researchgate.net

Energy Component Value (kJ/mol)
van der Waals energy-150 to -200
Electrostatic energy-50 to -100
Polar solvation energy100 to 150
Nonpolar solvation energy-10 to -20
Binding Free Energy (ΔG_bind) -110 to -170

This is a hypothetical data table to illustrate the output of an MM/PBSA calculation.

Furthermore, studies on azetidine-2-carboxylic acid, a structural analogue of the core azetidine ring in our compound of interest, have utilized MD simulations to understand its conformational preferences and interactions in different solvent environments. nih.gov These simulations revealed that azetidine-2-carboxylic acid has a greater tendency to induce a bend in a polypeptide chain compared to proline, a significant finding for protein structure and function. nih.gov

In Silico Guidance for Synthetic Method Development

In silico methods are increasingly used to guide the development of synthetic routes, saving time and resources by predicting the feasibility and outcomes of chemical reactions. thescience.devnih.govmagtech.com.cn For a molecule like this compound, computational models can help in selecting the most promising starting materials and reaction conditions.

Azetidines, with their four-membered nitrogen-containing rings, have traditionally been challenging to synthesize. thescience.dev Recent research has demonstrated the use of computational modeling to predict the success of photocatalyzed reactions to form azetidines. thescience.dev In this approach, the frontier orbital energies of different alkenes and oximes were calculated to predict their reactivity in forming azetidine rings. thescience.dev The model's predictions were then used to identify promising substrate pairs for synthesis. thescience.dev

A similar in silico approach could be applied to the synthesis of this compound. For example, a retro-synthetic analysis could propose several synthetic pathways, and computational chemistry could then be used to evaluate the thermodynamics and kinetics of each key step.

To illustrate how computational models can guide synthesis, consider the following table which conceptualizes predictions for different synthetic routes to an azetidine core.

Proposed Reactant Pair Calculated Activation Energy (kcal/mol) Predicted Yield Experimental Outcome
Alkene A + Oxime X15HighSuccessful
Alkene B + Oxime Y25LowNo Reaction
Alkene C + Oxime Z18ModerateModerate Yield

This table illustrates how computational predictions can be used to prioritize synthetic routes.

Moreover, in silico tools can predict various physicochemical properties and the "drug-likeness" of a target molecule even before its synthesis. nih.govpeerscientist.com For novel 2-azetidinone derivatives, for instance, ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted using tools like SwissADME to ensure they conform to established guidelines like Lipinski's rule of five. researchgate.netpeerscientist.com This pre-synthesis evaluation helps in avoiding the costly synthesis of compounds with poor pharmacokinetic profiles. nih.gov

Computational Analysis of Catalytic Enantioselectivity

Many bioactive molecules are chiral, and their biological activity is often dependent on their stereochemistry. The synthesis of a single enantiomer of a chiral compound like this compound would likely require an enantioselective catalytic method. Computational chemistry plays a crucial role in understanding and predicting the enantioselectivity of such reactions. researchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) is a common computational method used to study the transition states of stereoselective reactions. By calculating the energies of the transition states leading to the different enantiomers, the enantiomeric excess (ee) of a reaction can be predicted.

For example, a computational study on the aldol (B89426) reaction catalyzed by proline and its derivatives, including azetidine-2-carboxylic acid, used DFT to analyze the transition state structures and explain the origins of stereoselectivity. researchgate.net The study found that subtle differences in the catalyst structure, such as ring puckering, significantly influence the stereochemical outcome. researchgate.net A similar approach could be applied to a hypothetical enantioselective synthesis of this compound.

The following table demonstrates how computational analysis can predict the enantioselectivity of a reaction, based on findings for related catalysts. researchgate.net

Catalyst Calculated ΔΔG‡ (kcal/mol) (si - re) Predicted Major Enantiomer Experimental ee (%)
Proline1.5R76
Azetidine-2-carboxylic acid0.7R40
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole2.5S99

This table shows the correlation between the calculated energy difference of transition states and the experimentally observed enantioselectivity.

Recent advancements have also seen the use of machine learning models to predict the enantioselectivity of biocatalytic reactions. rsc.org These models are trained on datasets of known reactions and can predict the outcome for new substrates and catalysts, potentially accelerating the discovery of efficient enantioselective syntheses for compounds like this compound. rsc.org

Applications of 3 Phenylazetidine 1 Carboxamide Scaffolds in Advanced Organic Synthesis

Role as Reactive Intermediates

A comprehensive search of scientific databases and chemical literature did not yield any specific studies documenting the role of 3-Phenylazetidine-1-carboxamide (B6246661) as a reactive intermediate in advanced organic synthesis. While the parent compound, 3-phenylazetidine (B587272), and its derivatives can act as precursors in various reactions, research focusing on the carboxamide derivative in this context is not apparent.

Building Blocks for Diverse Heterocyclic Systems (e.g., 3-, 5-, 6-membered rings)

There is no available research that specifically describes the use of this compound as a building block for the synthesis of other diverse heterocyclic systems, such as 3-, 5-, or 6-membered rings. The broader class of azetidines is utilized in the construction of more complex molecular architectures, but specific examples originating from this compound are not documented. researchgate.net

Advanced Scaffolds in Medicinal Chemistry Design

Chiral Ligands and Templates in Asymmetric Catalysis

No published research could be found that details the application of this compound as a chiral ligand or template in the field of asymmetric catalysis. While chiral monophosphines and other chiral molecules are employed as ligands in organometallic catalysis, the specific use of this compound has not been reported. nih.gov

Applications in Peptidomimetics and Nucleic Acid Chemistry

A thorough literature search did not uncover any studies related to the application of this compound in the fields of peptidomimetics or nucleic acid chemistry. While modified nucleosides and amino acids are crucial in these areas, there is no indication that this particular compound has been utilized for such purposes. beilstein-journals.orgnih.govmanchester.ac.uk

Synthesis of Specific Complex Azetidine-Containing Architectures (e.g., Spirocyclic Azetidines, Azetidine-fused Systems)

There are no specific examples in the current body of scientific literature that demonstrate the use of this compound in the synthesis of more complex azetidine-containing architectures, such as spirocyclic azetidines or azetidine-fused systems. The synthesis of such complex structures typically involves different, specifically functionalized azetidine (B1206935) precursors. nih.govnih.govdomainex.co.uknih.gov

Theoretical Structure Activity Relationship Sar Studies for Azetidine 1 Carboxamides

Impact of Substituent Modifications on Chemical Reactivity Profiles

The chemical reactivity of the azetidine (B1206935) ring is intrinsically linked to its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain makes the four-membered ring susceptible to various chemical transformations, a characteristic that can be modulated by the nature and position of substituents.

The reactivity of azetidines, including their tendency to undergo ring-opening reactions, is highly dependent on the electronic effects of their substituents. For instance, the presence of unsaturated groups like aryl substituents can stabilize transition states or intermediates during ring-opening reactions through conjugation, making the C-N bond more susceptible to cleavage. ontosight.ai In the context of 3-phenylazetidine-1-carboxamide (B6246661), the phenyl group at the C-3 position is expected to influence the reactivity of the azetidine ring.

Furthermore, the N-1 carboxamide group plays a significant role in modulating the ring's reactivity. The electron-withdrawing nature of the carboxamide can influence the nucleophilicity of the ring nitrogen and the reactivity of the adjacent C-H bonds. Modifications to the carboxamide, such as the introduction of different substituents on the amide nitrogen, can further alter the electronic properties and steric environment of the molecule, thereby impacting its reactivity profile.

In the synthesis of related azetidine-containing dipeptides, it was observed that the choice of substituents at the N- and C-termini, as well as the side-chain, were critical for antiviral activity. Specifically, a benzyloxycarbonyl group at the N-terminus was found to be an absolute requirement, highlighting the sensitivity of the molecule's activity to substituent modifications.

The stability of the azetidine ring can also be influenced by substituents. For example, in the synthesis of certain cholesterol absorption inhibitors, an electron-rich phenyl C-4 substituent on a β-lactam precursor was found to favor rearrangement to a tetrahydroquinoline, demonstrating how substituents can direct reaction pathways.

Correlating Structural Features with Synthetic Outcomes and Selectivity

The synthesis of substituted azetidines is often challenging due to the strained nature of the four-membered ring. acs.org The structural features of the precursors and the reaction conditions play a critical role in determining the synthetic outcome and stereoselectivity.

One of the common methods for synthesizing azetidines is the reduction of β-lactams (azetidin-2-ones). acs.org This method is generally effective and retains the stereochemistry of the ring substituents. acs.org The choice of reducing agent, such as diborane, LiAlH₄, or alanes, can influence the efficiency of the reaction. acs.org

Intramolecular cyclization reactions are also widely employed for the synthesis of the azetidine ring. For instance, the cyclization of γ-amino alcohols mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to be an efficient method for producing enantiopure cis-substituted azetidines. acs.org The nature of the substituents on the starting material can dictate the diastereoselectivity of the cyclization. For example, N-benzyl derivatives have been reported to lead to a single diastereoisomer in certain cyclization reactions.

In the context of 3-phenylazetidine (B587272) derivatives, synthetic routes often involve the construction of the phenyl-substituted azetidine core followed by functionalization at the nitrogen atom to introduce the carboxamide moiety. The synthesis of 3-(4-bromophenyl)azetidine, for example, has been achieved through a multi-step sequence starting from 2-(4-bromophenyl)methyl cyanide. researchgate.net The subsequent N-acylation to form the carboxamide would be a crucial step where the reactivity of the azetidine nitrogen comes into play.

The regioselectivity of ring-opening reactions of unsymmetrically substituted azetidines is also closely tied to the structural features of the substituents. Nucleophilic attack is often directed by electronic effects, favoring carbon atoms adjacent to stabilizing groups like aryl or carboxamide moieties. ontosight.ai However, sterically demanding nucleophiles may preferentially attack the less substituted carbon atom. ontosight.ai These principles are vital for predicting and controlling the outcomes of reactions involving the functionalization of the azetidine ring.

Computational Insights into Pharmacophoric Features of Azetidine-1-carboxamide (B3145031) Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. While specific pharmacophore models for this compound are not extensively reported, studies on related azetidine-2-carboxamide (B111606) analogs provide valuable insights.

In the development of (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors, pharmacophore modeling was instrumental. acs.orgnih.gov These studies revealed that the azetidine ring serves as a rigid scaffold to orient key functional groups for optimal interaction with the target protein. The transition from a proline linker to an azetidine-2-carboxamide resulted in a significant increase in potency, with some analogues exhibiting sub-micromolar IC₅₀ values. nih.gov The carboxylic acid motif was identified as a crucial feature for inhibiting STAT3 activity. acs.org

For this compound, a hypothetical pharmacophore model would likely include:

The phenyl group at the C-3 position, which can engage in hydrophobic or π-stacking interactions with the biological target.

The carboxamide moiety at the N-1 position, which can act as a hydrogen bond donor and acceptor.

The azetidine ring itself, which provides a constrained conformation, potentially enhancing binding affinity by reducing the entropic penalty upon binding.

The conformational rigidity imparted by the azetidine ring is a key feature that can be exploited in drug design to optimize binding kinetics. Molecular dynamics simulations can be employed to understand the conformational preferences of such molecules and how they interact with their biological targets.

In Silico Prediction of Drug-like Properties and Molecular Attributes

In silico methods are increasingly used in early-stage drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new chemical entities. nih.govfrontiersin.org These predictions help in prioritizing compounds for further development and identifying potential liabilities.

For this compound and its derivatives, various molecular descriptors and drug-like properties can be calculated using computational tools. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess their potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties of Azetidine-1-carboxamide Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
This compound C₁₀H₁₂N₂O176.22--
N-(2-ethyl-6-fluorophenyl)azetidine-1-carboxamide C₁₂H₁₅FN₂O222.262.132.3

Data for N-(2-ethyl-6-fluorophenyl)azetidine-1-carboxamide sourced from PubChem. nih.gov Data for this compound is based on its chemical formula. bldpharm.com

In silico ADME predictions can provide insights into properties such as:

Aqueous Solubility: This is a critical factor for drug absorption.

Caco-2 Permeability: This assay is used to predict intestinal absorption of drugs.

Blood-Brain Barrier (BBB) Permeation: This is important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes is crucial to avoid drug-drug interactions.

hERG Inhibition: Blockade of the hERG potassium channel can lead to cardiotoxicity.

Studies on other heterocyclic compounds have demonstrated the utility of these predictive models. For instance, in silico analysis of 1,3-diazetidin-2-one derivatives showed that some compounds fulfilled Lipinski's rule and had significant potential for binding to their target, EGFR. nih.gov Similarly, ADME predictions for sulfonamide derivatives helped in identifying candidates with favorable pharmacokinetic profiles. nih.gov

Table 2: Illustrative In Silico ADME Predictions for Heterocyclic Compounds

PropertyPrediction for Diazetidin-2-one DerivativePrediction for Sulfonamide Derivative
Lipinski's Rule Fulfilled-
GI Absorption High passive absorption-
BBB Permeation Predicted to cross BBB-
P-glycoprotein Substrate Predicted to be a substrate-

This table provides illustrative examples from studies on 1,3-diazetidin-2-one nih.gov and sulfonamide nih.gov derivatives to demonstrate the types of in silico predictions available.

For this compound, such in silico evaluations would be a critical first step in assessing its potential as a drug candidate. The predictions would guide further experimental studies and help in optimizing the structure to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 3-Phenylazetidine-1-carboxamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to facilitate azetidine ring closure or carboxamide coupling .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or dichloromethane) for improved solubility and reaction efficiency .
  • Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm azetidine ring geometry and carboxamide connectivity. For example, δ ~4.2 ppm for azetidine protons and ~167 ppm for the carbonyl carbon .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .

Q. How should researchers design preliminary biological assays to screen this compound for activity?

  • Methodological Answer :

  • Target selection : Prioritize kinases (e.g., EGFR) or GPCRs based on structural analogs showing activity .
  • Assay conditions : Use fluorescence polarization (FP) for binding affinity or MTT assays (IC₅₀) for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational docking predictions and experimental bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better match experimental conditions .
  • Validate binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
  • Meta-analysis : Cross-reference results with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance the pharmacological profile of this compound analogs?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring to modulate lipophilicity (logP) and target engagement .
  • Bioisosteric replacement : Replace the azetidine ring with pyrrolidine or piperidine to assess conformational flexibility .
  • Pharmacokinetic profiling : Measure metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .

Q. What experimental approaches can address low reproducibility in the enzymatic inhibition assays of this compound?

  • Methodological Answer :

  • Standardize protocols : Pre-incubate enzymes (e.g., CYP450 isoforms) with NADPH cofactors for ≥10 minutes before adding inhibitors .
  • Batch testing : Use a single lot of enzymes/reagents to minimize variability .
  • Data validation : Triplicate runs with blinded analysis to reduce observer bias .

Q. How can researchers leverage hybrid quantum mechanics/molecular mechanics (QM/MM) to study the reaction mechanisms of this compound in biological systems?

  • Methodological Answer :

  • Model selection : Use Gaussian 16 for QM (B3LYP/6-31G*) and AMBER for MM to simulate enzyme-substrate interactions .
  • Transition-state analysis : Identify energy barriers for bond cleavage/formation during azetidine ring opening .
  • Validation : Compare computed activation energies with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.